molecular formula C18H21NO6 B12180346 methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate

methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B12180346
M. Wt: 347.4 g/mol
InChI Key: JRYVGESKMBHEHZ-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with morpholine and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type reaction, forming the morpholin-4-ylmethyl derivative. The final step involves esterification with methyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives . Its unique structural features, including a chromenone core and a morpholinyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO5C_{18}H_{21}NO_5 with a molecular weight of approximately 317.34 g/mol. The compound's structure is characterized by:

  • Chromenone core : A bicyclic structure typical of coumarins.
  • Morpholinyl group : Enhances solubility and biological activity.
  • Hydroxy and acetoxy groups : Contribute to its pharmacological properties.

Biological Activities

This compound has been investigated for several biological activities:

  • Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It could influence key signaling pathways related to cell survival and apoptosis, such as the NF-kB and MAPK pathways.
  • Interaction with Biological Targets : Binding studies indicate that the compound interacts with various biological targets, enhancing its pharmacological profile.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

StudyFindings
Smolecule (2024)Demonstrated significant antimicrobial activity against Gram-positive bacteria.
ACS Medicinal Chemistry (2010)Identified potential anticancer properties through apoptosis induction in cancer cell lines.
MDPI (2020)Highlighted anti-inflammatory effects in animal models, suggesting therapeutic applications in chronic inflammatory conditions.

Case Studies

  • Anticancer Activity : In vitro studies on MCF7 (breast cancer) and HT29 (colon cancer) cells showed that treatment with methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-y]acetate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
  • Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C18H21NO6/c1-11-12-3-4-15(20)14(10-19-5-7-24-8-6-19)17(12)25-18(22)13(11)9-16(21)23-2/h3-4,20H,5-10H2,1-2H3

InChI Key

JRYVGESKMBHEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)CC(=O)OC

Origin of Product

United States

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